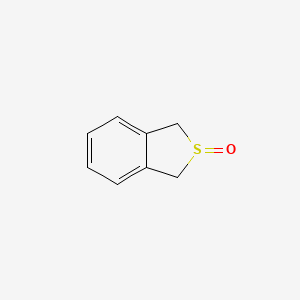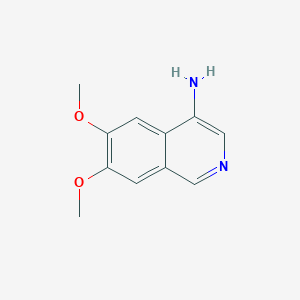![molecular formula C8H8BFN2O2 B13347242 (8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13347242.png)
(8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid is a boronic acid derivative containing a fluorinated imidazo[1,2-a]pyridine scaffold
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the boronic acid group. One common method includes:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between a 2-aminopyridine and a suitable aldehyde or ketone under acidic conditions.
Introduction of the boronic acid group: This step often involves a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to form the corresponding dihydroimidazo[1,2-a]pyridine.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent probes for bioimaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and sensor applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure found in many biologically active compounds.
Fluorinated imidazo[1,2-a]pyridines: Similar compounds with different substituents on the imidazo[1,2-a]pyridine core.
Boronic acids: Compounds containing the boronic acid functional group, widely used in organic synthesis and medicinal chemistry.
Uniqueness
(8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid is unique due to the combination of the fluorinated imidazo[1,2-a]pyridine core and the boronic acid group. This combination imparts specific chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H8BFN2O2 |
|---|---|
Molekulargewicht |
193.97 g/mol |
IUPAC-Name |
(8-fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C8H8BFN2O2/c1-5-3-11-8-7(10)2-6(9(13)14)4-12(5)8/h2-4,13-14H,1H3 |
InChI-Schlüssel |
WNDHPZGOYBUCGX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN2C(=CN=C2C(=C1)F)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate](/img/structure/B13347175.png)
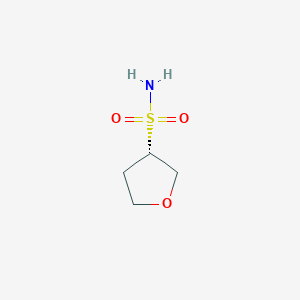

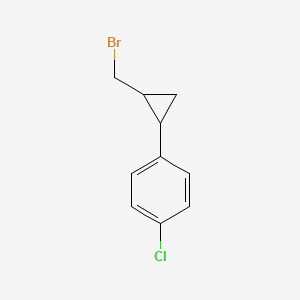
![5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13347188.png)
![tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B13347192.png)
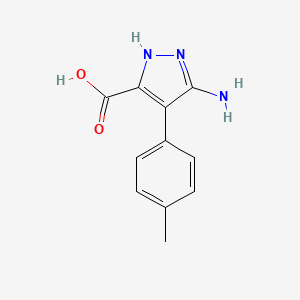
![5-Thia-2-azaspiro[3.4]octane 5,5-dioxide](/img/structure/B13347200.png)
![N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide](/img/structure/B13347216.png)
![3,11-Dibromodibenzo[a,j]phenazine](/img/structure/B13347218.png)
